

# Head-to-head study of Alvelestat tosylate and augmentation therapy

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A Comparative Guide for Researchers: **Alvelestat Tosylate** and Alpha-1 Antitrypsin Augmentation Therapy

## Executive Summary

Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by low levels of AAT protein, leading to an imbalance between neutrophil elastase (NE) and its primary inhibitor, AAT. This imbalance drives progressive lung tissue destruction, resulting in emphysema. The established standard of care is intravenous augmentation therapy, which replaces the deficient AAT. Alvelestat (MPH-966) represents a newer, alternative therapeutic strategy as a potent, oral, small-molecule inhibitor of NE.

To date, no direct head-to-head clinical trials comparing the efficacy and safety of Alvelestat with AAT augmentation therapy have been published. This guide provides a comparative analysis based on available data from separate clinical studies, focusing on their distinct mechanisms of action, clinical efficacy on relevant biomarkers and endpoints, safety profiles, and experimental designs.

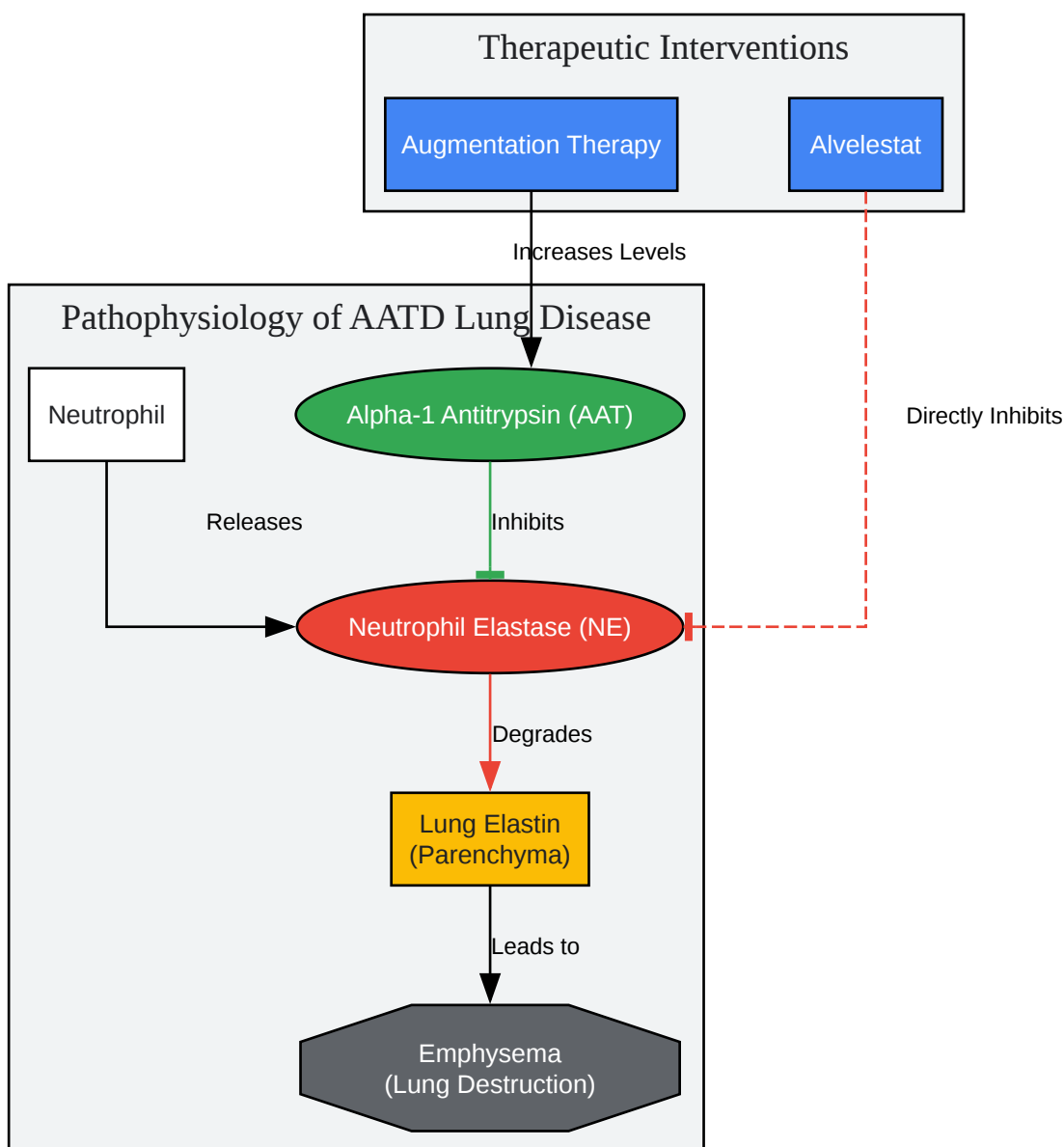
## Mechanisms of Action: Two Strategies to Neutralize Neutrophil Elastase

The pathophysiology of lung disease in AATD stems from the unopposed activity of NE, a powerful protease released by neutrophils that degrades elastin in the lung parenchyma[1].

Both Alvelestat and augmentation therapy aim to mitigate this damage, but through fundamentally different approaches.

- **AAT Augmentation Therapy:** This therapy involves intravenous infusions of purified, pooled human AAT to increase systemic and pulmonary concentrations of the AAT protein.[1][2] The goal is to restore the natural protease-antiprotease balance, thereby providing the lungs with the necessary protection against NE.[1]
- **Alvelestat Tosylate:** As a potent, selective, and reversible oral inhibitor of human NE, Alvelestat acts by directly binding to and inactivating the NE enzyme.[3][4] This approach does not correct the underlying AAT protein deficiency but instead directly targets the primary enzyme responsible for lung tissue destruction.[5]

The differing mechanisms are visualized in the pathway diagram below.



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**Caption:** Therapeutic interventions in AATD lung disease.

## Comparative Efficacy and Clinical Data

While a direct comparison is not possible, this section summarizes key findings from separate clinical trials to provide a parallel view of each therapy's demonstrated effects.

## Alvelestat Tosylate

The primary evidence for Alvelestat comes from two Phase 2, randomized, double-blind, placebo-controlled studies: ASTRAEUS and ATALANTa.[6][7] These trials focused on biomarker endpoints as proof of concept.

#### Key Efficacy Findings:

- **Neutrophil Elastase Suppression:** Alvelestat demonstrated significant, dose-dependent suppression of blood NE activity. The 240 mg twice-daily (BID) dose achieved over 90% suppression.[6][7]
- **Biomarker Reduction:** The 240 mg BID dose significantly reduced key biomarkers of NE activity and elastin degradation, including Aα-Val<sup>360</sup> and plasma desmosine, compared to placebo.[8][6][7] The 120 mg dose did not show a significant effect on these disease activity biomarkers.[6][7]
- **Patient-Reported Outcomes:** In patients not on background augmentation therapy, Alvelestat showed a statistically significant improvement in the St. George's Respiratory Questionnaire (SGRQ) Activity domain score.[5][9]
- **Exacerbations:** A pooled analysis of the Phase 2 studies suggested a reduction in acute exacerbations in patients treated with Alvelestat (9%) compared to placebo (16%).[5]

Alvelestat Phase 2 Trial Data (ASTRAEUS & ATALANTa)			
	Alvelestat (240 mg BID)	Placebo	Significance
Blood NE Activity Suppression	>90% <a href="#">[6]</a> <a href="#">[7]</a>	No significant change	p<0.001 vs. placebo <a href="#">[10]</a>
Change in Aα-Val <sup>360</sup> (NE Activity Marker)	Statistically significant decrease <a href="#">[8]</a>	Increase observed	p<0.01 vs. placebo
Change in Plasma Desmosine (Elastin Degradation)	Statistically significant decrease <a href="#">[11]</a>	No significant change	p=0.001 vs. placebo <a href="#">[11]</a>
SGRQ-Activity Score Improvement (Non-Augmented Patients)	Significant Improvement <a href="#">[5]</a> <a href="#">[9]</a>	-	p=0.01 vs. placebo <a href="#">[5]</a> <a href="#">[9]</a>

## AAT Augmentation Therapy

The efficacy of augmentation therapy has been evaluated in numerous observational and randomized controlled trials over several decades, with endpoints focused on slowing disease progression.

### Key Efficacy Findings:

- **Slowing Lung Density Decline:** Randomized controlled trials (e.g., RAPID, EXACTLE) have demonstrated that weekly intravenous AAT therapy (60 mg/kg) significantly slows the rate of lung density loss as measured by computed tomography (CT) scans, compared to placebo. [\[1\]](#)[\[2\]](#)
- **Slowing FEV1 Decline:** The effect on Forced Expiratory Volume in 1 second (FEV1) decline has been less consistent. However, some studies and subgroup analyses suggest a benefit, particularly in patients with moderate airflow obstruction (e.g., FEV1 31-65% predicted). [\[1\]](#)[\[12\]](#)[\[13\]](#)

- **Mortality Benefit:** Observational data from large registries, such as the NHLBI AATD Registry, have shown an association between augmentation therapy and reduced mortality, especially in patients with moderate to severe lung impairment (e.g., FEV1 < 50% predicted).[1][13][14][15]
- **Exacerbations:** The EXACTLE trial did not show an effect on the number of COPD exacerbations but did suggest a decrease in their severity.[1]

AAT Augmentation Therapy Trial Data (Select Studies)	Augmentation Therapy (60 mg/kg/week)	Placebo / No Treatment	Significance
Rate of Lung Density Loss (CT Scan)	Slower decline[1][2]	Faster decline[1]	Statistically significant[1][2]
Rate of FEV1 Decline (ml/year)	Slower decline in subgroups (35-49% predicted)[13]	Faster decline in subgroups[13]	p=0.03 in subgroup[13]
Mortality Risk Ratio (NHLBI Registry)	0.64 (Reduced risk)[1]	1.0 (Baseline risk)	p=0.02[1]

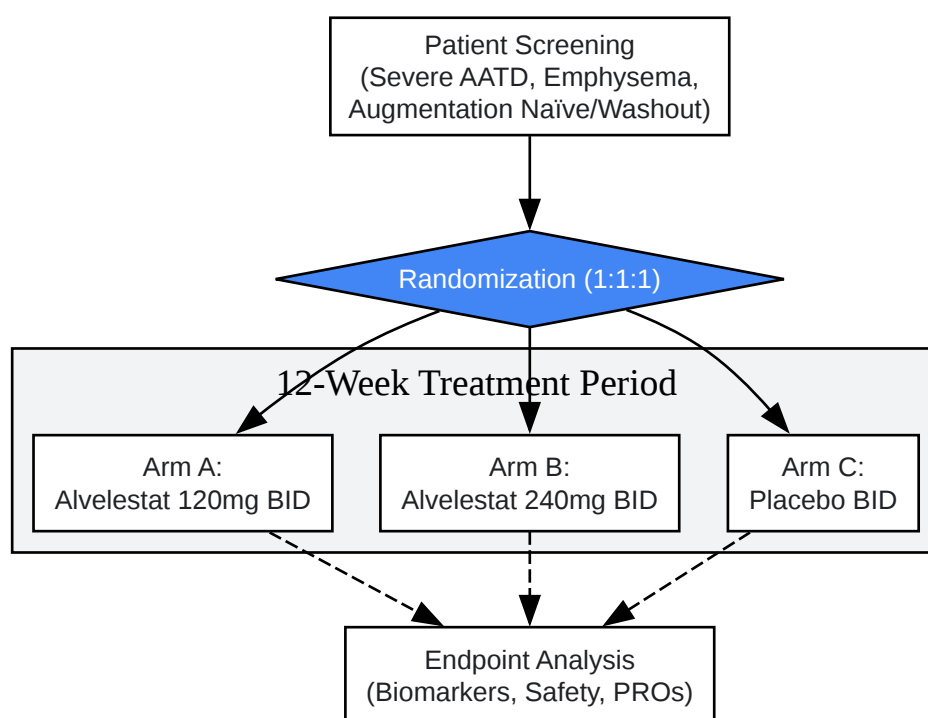
## Experimental Protocols: A Comparative Overview

The clinical development programs for Alvelestat and augmentation therapy have utilized different study designs and primary endpoints, reflecting their distinct mechanisms and stages of development.

### Alvelestat Phase 2 Trial Protocol (ASTRAEUS - NCT03636347)

- **Study Design:** A Phase 2, multicenter, double-blind, randomized, placebo-controlled, 12-week proof-of-concept study.[4][5]
- **Patient Population:** Adults with severe AATD (e.g., PiZZ, PiNull) and evidence of emphysema. Patients were either naïve to augmentation therapy or had undergone a washout period.[11]

- Intervention: Alvelestat (120 mg BID or 240 mg BID) or matching placebo.[5][11]
- Primary Endpoints: Within-individual percentage change from baseline in blood NE activity, plasma A $\alpha$ -Val<sup>360</sup> levels, and plasma desmosine levels at weeks 4, 8, and 12.[8][10]
- Secondary Endpoints: Safety, tolerability, pharmacokinetics, and exploratory clinical outcomes like spirometry and SGRQ.[11]



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**Caption:** Workflow for the Alvelestat ASTRAEUS Phase 2 trial.

## Augmentation Therapy Trial Protocol (General Design - e.g., RAPID Trial)

- Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials with longer durations (e.g., 2-3 years) to assess disease progression.[2][12]
- Patient Population: Adults with severe AATD and evidence of obstructive lung disease (emphysema), often within a specified FEV1 range (e.g., 30-65% predicted).[12]

- Intervention: Intravenous human AAT (typically 60 mg/kg weekly) or placebo (e.g., albumin infusion).[1][2]
- Primary Endpoint: Rate of decline in lung function (FEV1) or, more recently, rate of lung density loss measured by CT scan.[2][16]
- Secondary Endpoints: Frequency and severity of exacerbations, quality of life questionnaires, and mortality.[1]

## Safety and Tolerability

Feature	Alvelestat Tosylate	AAT Augmentation Therapy
Administration	Oral, twice daily[3]	Intravenous, weekly[2]
Common Adverse Events	Headache/migraine was the most frequently reported adverse event, generally mild to moderate.[5][6][9]	Generally well-tolerated. Potential for infusion-related reactions. As a human plasma-derived product, there is a theoretical risk of pathogen transmission.[1]
Serious Adverse Events	No serious safety signals were associated with Alvelestat in Phase 2 trials.[5][8] Two participants withdrew due to headache in the ATALANTa study.[9]	Rare but serious adverse events can include anaphylactic reactions.

## Conclusion and Future Directions

Alvelestat and AAT augmentation therapy represent two distinct and valid therapeutic strategies for treating the pulmonary manifestations of AATD. Augmentation therapy is the established standard of care with long-term data supporting its ability to slow the progression of emphysema. Alvelestat is an investigational oral agent that has demonstrated robust, dose-dependent suppression of key biomarkers of NE activity and elastin degradation.

The absence of head-to-head trials makes a definitive comparison of clinical efficacy impossible. Key differentiating factors for consideration by researchers and developers include:

- Route of Administration: Oral (Alvelestat) vs. Intravenous (Augmentation).
- Mechanism: Direct enzyme inhibition (Alvelestat) vs. Protein replacement (Augmentation).
- Primary Endpoints in Trials: Biomarker-focused (Alvelestat Phase 2) vs. Disease progression-focused (Augmentation).

Future research, including a potential head-to-head pivotal trial using a clinical endpoint like lung density or patient-reported outcomes, would be necessary to directly compare these two approaches and define their respective roles in the management of AATD. Furthermore, an investigator-led Phase 2 study (ATALANTa) has explored Alvelestat in combination with augmentation therapy, suggesting a potential for complementary use.<sup>[9][10]</sup>

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